C6-Sphingosine

Description

Conceptual Framework of Bioactive Sphingolipids

Bioactive sphingolipids are a class of lipids that, beyond their structural role in cell membranes, act as signaling molecules in a vast array of cellular functions. researchgate.net This family includes key players like ceramide, sphingosine (B13886), and their phosphorylated derivatives, sphingosine-1-phosphate (S1P) and ceramide-1-phosphate (C1P). researchgate.net These molecules are metabolically interconnected and their relative balance, often termed the "sphingolipid rheostat," can determine a cell's fate, influencing processes such as proliferation, differentiation, apoptosis, and senescence. exp-oncology.com.uamdpi.com For instance, ceramide and sphingosine are often associated with anti-proliferative and pro-apoptotic signals, while S1P typically promotes cell survival and growth. mdpi.comresearchgate.net The complexity of sphingolipid signaling arises from the spatial and temporal regulation of these metabolites within different cellular compartments. researchgate.net

Significance of C6-Sphingosine as a Sphingoid Base Analog in Research

This compound, a synthetic, short-chain analog of the naturally occurring sphingosine, has become an indispensable tool in lipid research. Its shorter N-acyl chain (a hexanoyl group) confers greater water solubility and cell permeability compared to its long-chain endogenous counterparts. mdpi.com This enhanced bioavailability allows researchers to introduce it into cell culture systems to mimic the effects of endogenous sphingosine and study its downstream signaling pathways. Furthermore, its distinct molecular weight and structure make it readily distinguishable from endogenous sphingolipids in analytical techniques like mass spectrometry, facilitating tracer studies to follow its metabolic fate within the cell. nih.gov

Overview of this compound Research Trajectory and Key Discoveries

Research involving this compound has significantly advanced our understanding of sphingolipid metabolism and function. Early studies utilized C6-ceramide, a related compound that can be hydrolyzed to this compound within cells, to investigate the role of ceramides (B1148491) in apoptosis. mdpi.com Subsequent research has employed this compound directly to probe its specific effects. Key discoveries include its role in inducing apoptosis and cell cycle arrest in various cancer cell lines. ijbs.com Studies have also elucidated its involvement in the regulation of autophagy and cellular stress responses. mdpi.com The use of fluorescently-labeled this compound analogs, such as NBD-C6-Sphingosine, has been instrumental in visualizing its subcellular localization and trafficking, particularly to the Golgi apparatus. nih.gov

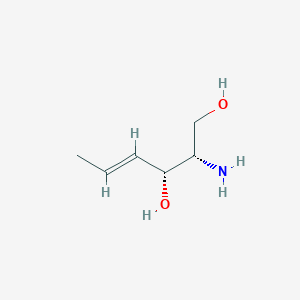

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

(E,2S,3R)-2-aminohex-4-ene-1,3-diol |

InChI |

InChI=1S/C6H13NO2/c1-2-3-6(9)5(7)4-8/h2-3,5-6,8-9H,4,7H2,1H3/b3-2+/t5-,6+/m0/s1 |

InChI Key |

NEMDEAKTUXYLHL-KFBNRENSSA-N |

Isomeric SMILES |

C/C=C/[C@H]([C@H](CO)N)O |

Canonical SMILES |

CC=CC(C(CO)N)O |

Origin of Product |

United States |

Cellular and Molecular Mechanisms of C6 Sphingosine Action

Receptor-Mediated Signaling by C6-Sphingosine Derivatives

The principal extracellular mechanism of C6-S1P action is through the activation of the sphingosine-1-phosphate (S1P) receptor family. nih.govmdpi.com These receptors, designated S1PR1 through S1PR5, are G-protein coupled receptors (GPCRs) that initiate a cascade of intracellular signaling events upon ligand binding. wikipedia.orgresearchgate.net

G-Protein Coupled Receptor (GPCR) Activation by Sphingosine-1-Phosphate (S1PR1-5)

C6-S1P, acting as an analog of endogenous S1P, binds to and activates the five known S1P receptors (S1PR1-5). wikipedia.orgresearchgate.net Each receptor subtype exhibits a distinct pattern of coupling to heterotrimeric G-proteins, which dictates the subsequent downstream signaling pathways that are engaged. researchgate.netmdpi.com The coupling of these receptors to various Gα subunits (such as Gαi/o, Gαq/11, and Gα12/13) is a critical determinant of the cellular response. researchgate.netmdpi.commdpi.com For instance, S1PR1 couples exclusively to the Gαi/o family, whereas S1PR2 and S1PR3 can couple to Gαi/o, Gαq/11, and Gα12/13. mdpi.commdpi.com S1PR4 and S1PR5 are known to couple to Gαi/o and Gα12/13. researchgate.netmdpi.com This differential coupling allows S1P to elicit a wide array of cellular responses depending on the specific receptor subtypes expressed on a given cell. mdpi.com

Table 1: S1P Receptor Subtypes and G-Protein Coupling

| Receptor | Coupled G-protein(s) | Primary Effector(s) |

|---|---|---|

| S1PR1 | Gαi/o | Adenylyl Cyclase (inhibition), PI3K, Rac |

| S1PR2 | Gαi/o, Gαq/11, Gα12/13 | PLC, Rho, Adenylyl Cyclase (inhibition) |

| S1PR3 | Gαi/o, Gαq/11, Gα12/13 | PLC, Rho, PI3K, Rac |

| S1PR4 | Gαi/o, Gα12/13 | Rho |

| S1PR5 | Gαi/o, Gα12/13 | Rho, JNK |

This table is based on data from references researchgate.netmdpi.commdpi.com.

Downstream Signal Transduction Pathways Activated by S1P

The activation of S1P receptors and their associated G-proteins initiates a variety of downstream signaling cascades that regulate numerous cellular processes. nih.govresearchgate.net

PLC/Ca²⁺ : Activation of Gαq/11-coupled receptors, such as S1PR2 and S1PR3, stimulates Phospholipase C (PLC). mdpi.commdpi.com PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium (Ca²⁺) from intracellular stores like the endoplasmic reticulum. ahajournals.orgscnu.edu.cn

ERK/MAPK : The Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial regulator of cell proliferation and differentiation. S1P receptor activation, particularly through Gαi, can stimulate the Ras-Raf-MEK-ERK cascade. researchgate.netmdpi.com Studies in C6 glioma cells show that S1P activates ERK1/2 through pathways sensitive to pertussis toxin (indicating Gαi involvement) and through a PLC-PKC dependent pathway (indicating Gαq involvement). nih.gov

PI3K/Akt : The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is a central signaling node for cell survival, growth, and proliferation. S1PR1 and S1PR3, via Gαi coupling, are potent activators of this pathway. mdpi.comahajournals.org Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn phosphorylates numerous downstream targets to inhibit apoptosis and promote cell cycle progression. ahajournals.org

JNK : The c-Jun N-terminal Kinase (JNK) pathway, a component of the MAPK signaling family, is often associated with cellular stress responses, inflammation, and apoptosis. S1P has been shown to activate JNK, particularly through receptors coupled to Gα12/13, such as S1PR2, S1PR3, and S1PR5. researchgate.netspandidos-publications.com

NFκB : Nuclear Factor-kappa B (NFκB) is a transcription factor that plays a key role in inflammatory and immune responses. elifesciences.org Research has demonstrated that S1P can activate NFκB. nih.gov This activation can be dependent on the mobilization of intracellular calcium, as chelating intracellular calcium can block S1P-induced NFκB activation. nih.gov Additionally, TNF-α-induced NF-κB activation involves a direct interaction between TNF receptor-associated factor 2 (TRAF2) and sphingosine (B13886) kinase, highlighting a complex interplay in inflammatory signaling. mdpi.com

Table 2: Key Downstream Pathways of S1P Receptor Signaling

| Pathway | Activating Receptors (Examples) | Key Mediators | Major Cellular Functions |

|---|---|---|---|

| PLC/Ca²⁺ | S1PR2, S1PR3 | Gαq, PLC, IP3 | Calcium mobilization, Enzyme activation |

| ERK/MAPK | S1PR1, S1PR2, S1PR3 | Gαi, Ras, Raf, MEK, ERK | Proliferation, Differentiation, Gene expression |

| PI3K/Akt | S1PR1, S1PR3 | Gαi, PI3K, Akt | Survival, Growth, Anti-apoptosis |

| JNK | S1PR2, S1PR3, S1PR5 | Gα12/13, Rho family | Stress response, Inflammation, Apoptosis |

| NFκB | Multiple | Ca²⁺, Calcineurin, TRAF2 | Inflammation, Immune response, Survival |

This table is compiled from information in references researchgate.netmdpi.commdpi.comahajournals.orgnih.govelifesciences.orgnih.govmdpi.com.

Crosstalk with Growth Factor Receptor Signaling (e.g., EGFR, VEGFR)

S1P receptor signaling is not isolated but engages in significant crosstalk with receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR). ahajournals.orgresearchgate.net This interaction, known as transactivation, amplifies and diversifies signaling outputs. ahajournals.org

In vascular smooth muscle cells, S1P stimulation leads to the tyrosine phosphorylation and activation of both EGFR and the Platelet-Derived Growth Factor β Receptor (PDGFβR). ahajournals.orgahajournals.org This transactivation is mediated by Gαi-coupled S1P receptors and is dependent on the kinase activity of the RTK itself, as specific inhibitors of EGFR and PDGFβR block the downstream signaling events, including Akt and ERK activation. ahajournals.orgahajournals.org Similarly, in breast cancer cells, S1P can transactivate EGFR, a process that requires S1PR3 and can be linked to matrix metalloprotease activity. nih.govrupress.org

Crosstalk with VEGFR is also well-documented. In endothelial cells, S1P can phosphorylate VEGFR-2, and this interaction is crucial for cell motility. oup.com The signaling can be bidirectional; VEGF can induce the expression of S1PR1, and VEGF-A-induced ERK phosphorylation can be sensitive to the inhibition of S1P signaling, suggesting that the S1P/S1PR1 axis acts as a critical downstream mediator for some of VEGF's effects. oup.com This interplay forms a signaling complex that coordinates complex processes like cell migration and angiogenesis. oup.com

Intracellular Signaling Modulated by this compound Metabolites

While much of this compound's activity is mediated by the extracellular actions of C6-S1P, its intracellular metabolites, primarily this compound itself and C6-ceramide (formed via reacylation), can directly modulate intracellular targets. oncotarget.comnih.gov

Regulation of Protein Kinase C (PKC) Activity

Sphingosine, the parent compound of this compound, is a known endogenous inhibitor of Protein Kinase C (PKC). nih.govnih.gov It acts on the regulatory domain of PKC, competing with the activator diacylglycerol (DAG). nih.gov Studies using glioma C6 cells have shown that sphingosine can potentiate calcium signals evoked by other stimuli, an effect that is mimicked by a specific PKC inhibitor, suggesting this is due to the blockade of PKC's negative feedback on the signaling pathway. nih.gov Therefore, this compound, by mimicking endogenous sphingosine, can inhibit PKC activity, thereby modulating pathways regulated by this kinase family. nih.govnih.gov In contrast, ceramide, another potential metabolite, has been shown to directly activate specific PKC isoforms, such as PKCζ, which can lead to the suppression of pro-survival pathways like Akt. nih.govcapes.gov.br

Influence on Intracellular Calcium Mobilization

This compound and its metabolites can influence intracellular calcium levels through mechanisms independent of cell surface S1P receptors. While S1P is considered a putative second messenger that can mobilize calcium from internal stores, this effect is complex. nih.govahajournals.orgsigmaaldrich.com Some studies suggest S1P acts via an IP3-independent pathway, while others show that in certain cells, the calcium release evoked by extracellular S1P is primarily dependent on the PLC/IP3 pathway, which then stimulates further intracellular S1P production. scnu.edu.cnsigmaaldrich.com

More directly, sphingosine itself has been shown to trigger calcium release from acidic stores, specifically endosomes and lysosomes. elifesciences.orgnih.gov This release is dependent on the lysosomal channel TPC1 (Two-Pore Channel 1) and is independent of S1P formation or calcium release from the endoplasmic reticulum. elifesciences.orgnih.gov Studies in glioma C6 cells have shown that sphingosine can directly cause a rise in cytosolic Ca²⁺ and modulate calcium signals evoked by other agents by acting on intracellular calcium stores. nih.govsemanticscholar.org C6-ceramide has also been reported to disturb calcium homeostasis. avantiresearch.com

Table 3: Intracellular Effects of this compound and its Metabolites

| Metabolite | Intracellular Target | Effect |

|---|---|---|

| This compound | Protein Kinase C (PKC) | Inhibition (competes with DAG) |

| This compound | Lysosomal Calcium Stores (via TPC1) | Stimulates Ca²⁺ Release |

| C6-Ceramide | Protein Kinase C ζ (PKCζ) | Activation |

This table summarizes findings from references nih.govnih.govcapes.gov.brelifesciences.orgnih.gov.

Interaction with Specific Intracellular Protein Targets

This compound and its derivatives, such as C6-ceramide, are known to interact with a variety of intracellular proteins, thereby modulating their activity and downstream signaling pathways. These interactions are crucial for the diverse cellular effects of these bioactive lipids.

Tumor Necrosis Factor Receptor-Associated Factor 2 (TRAF2):

Sphingosine kinase 1 (SphK1), the enzyme that phosphorylates sphingosine to sphingosine-1-phosphate (S1P), has been shown to physically interact with TRAF2. dtic.mil This interaction is a key component in the signaling cascade initiated by tumor necrosis factor-alpha (TNF-α). dtic.mil The formation of a signaling complex involving SphK1, TRAF2, and filamin is thought to be essential for mediating the pro-growth signals of TNF-α. dtic.mil While direct binding studies of this compound with TRAF2 are not extensively detailed, the involvement of its metabolic product, S1P, and the enzyme responsible for its formation, SphK1, in the TRAF2 signaling pathway highlights an indirect but significant relationship. dtic.milencyclopedia.pub This interaction ultimately influences the activation of transcription factors like NF-κB and AP-1. mdpi.com

Protein Phosphatase 2A (PP2A):

The interaction between ceramides (B1148491) and Protein Phosphatase 2A (PP2A) is complex and appears to be dependent on the specific ceramide analog and the cellular context. D-erythro-C6-ceramide has been shown to bind specifically to the inhibitor 2 of PP2A (I2PP2A). nih.govcaymanchem.com This binding can prevent the inhibitory association of I2PP2A with PP2A, thereby leading to the activation of PP2A. caymanchem.com However, some studies have reported no biochemical evidence of PP2A activation or rescue from I2PP2A inhibition by C6-ceramide in certain in vitro assays. nih.gov

In contrast, a water-soluble C6-ceramide analog, C6-pyridinium ceramide (PyrCer), has been found to inhibit PP1, a related phosphatase, which is opposite to the activating effect reported for other short-chain ceramides. oup.com This inhibition leads to increased phosphorylation of splicing regulatory proteins. oup.com Furthermore, D-erythro-C2-ceramide has been shown to increase PP2A activity, and ceramides with hexanoyl (C6), decanoyl (C10), and myristoyl (C14) acyl chains can enhance PP2A activity. jpionline.org The key structural features of ceramides required for PP2A activation include a trans double bond, an aliphatic amide, and an unsubstituted terminal hydroxyl group. nih.gov

Lipid-Protein Interactions Involving this compound Analogs

Identification of Ceramide-Interacting Proteins via C6-Ceramide Analogs

The use of chemically modified C6-ceramide analogs has been instrumental in identifying novel protein interaction partners of ceramide. A common strategy involves affinity purification using biotin-conjugated C6-ceramide analogs coupled with mass spectrometry.

In one study using D6P2T Schwannoma cells, a synthetic biotin-conjugated C6-ceramide analog was used to pull down and identify potential ceramide-interacting proteins. nih.govnih.govebi.ac.uk This approach led to the identification of 97 unique proteins involved in a wide array of cellular processes, including: nih.govnih.gov

Apoptosis

Cellular stress

Cell cycle control

Cell differentiation

Signaling

Transcription

Translation

Protein biogenesis

Metabolism

Transport

This highlights the pleiotropic effects of ceramide within the cell, mediated through its interaction with a diverse set of proteins. Some of the known direct targets of ceramide that have been identified through various studies include c-Raf, kinase suppressor of RAS (KSR), cathepsin D, and protein kinase C ζ (PKC-ζ). nih.gov The identification of I2PP2A as a ceramide-binding protein was also accomplished using biotin-labeled ceramide. caymanchem.com

The table below summarizes some of the protein categories identified through the use of C6-ceramide analogs.

| Cellular Process | Examples of Interacting Protein Functions |

| Apoptosis & Stress | Regulation of programmed cell death and cellular stress responses. |

| Cell Cycle & Differentiation | Control of cell division and specialization. |

| Signaling & Transcription | Involvement in signal transduction pathways and gene expression regulation. |

| Metabolism & Transport | Roles in metabolic pathways and the movement of molecules. |

Subcellular Distribution and Organelle Association of Sphingolipids Derived from this compound Precursors

The metabolic fate and subcellular localization of sphingolipids derived from this compound precursors are critical to their function. Fluorescently labeled C6-ceramide analogs, such as NBD-C6-ceramide, have been invaluable tools for visualizing the intracellular trafficking and distribution of these lipids.

Mitochondria: Initially, when cells are incubated with fluorescent C6-ceramide, a significant portion of the fluorescence is detected almost exclusively in the mitochondria. pnas.org This suggests a rapid uptake and initial accumulation of the C6-ceramide precursor in this organelle. Studies have also shown that sphingosine produced specifically within mitochondria can enter the broader sphingolipid biosynthetic pathway, indicating a transport mechanism from the mitochondria to the endoplasmic reticulum. elifesciences.org Furthermore, sphingosine kinase 2 (SphK2), which converts sphingosine to S1P, is localized in the mitochondria, among other organelles. encyclopedia.pubresearchgate.netmdpi.com

Golgi Apparatus: Following its initial appearance in mitochondria, intense fluorescence from NBD-C6-ceramide subsequently appears in the Golgi apparatus. pnas.orgmolbiolcell.org The Golgi is a central hub for sphingolipid metabolism, where ceramide is converted into more complex sphingolipids like sphingomyelin (B164518) and glucosylceramide. encyclopedia.pubamegroups.orgnih.gov The transport of ceramide from the endoplasmic reticulum (ER), where it is initially synthesized de novo, to the Golgi is a critical step in this process and can occur via vesicular and non-vesicular transport mechanisms, including the ceramide transfer protein (CERT). researchgate.netamegroups.org

Endoplasmic Reticulum (ER): The ER is the primary site of de novo sphingolipid synthesis, where the sphingoid base is first created and then acylated to form ceramide. encyclopedia.pubresearchgate.netnih.gov While exogenously added C6-ceramide may not predominantly localize to the ER initially, the ER is the starting point for the metabolic journey of all endogenously produced sphingolipids. Ceramide synthesized in the ER is then transported to the Golgi for further processing. amegroups.orguu.nl

Plasma Membrane: At later time points after the introduction of NBD-C6-ceramide, the plasma membrane becomes visibly labeled. pnas.org This is consistent with the transport of newly synthesized complex sphingolipids, such as sphingomyelin and glycosphingolipids, from the Golgi to the cell surface via vesicular transport. encyclopedia.pubamegroups.org The plasma membrane is enriched in sphingomyelin and other complex sphingolipids, which play crucial roles in membrane structure and signaling. uu.nlresearchgate.net Additionally, enzymes like sphingomyelin synthase 2 (SMS2) and neutral ceramidase are present at the plasma membrane, allowing for the local regulation of sphingolipid levels. nih.gov

The following table summarizes the key roles of different organelles in the metabolism and distribution of sphingolipids derived from this compound precursors.

| Organelle | Role in this compound/Ceramide Metabolism and Distribution |

| Mitochondria | Initial accumulation site for exogenous C6-ceramide. pnas.org Site of SphK2 localization for S1P production. encyclopedia.pubresearchgate.netmdpi.com |

| Golgi Apparatus | Central processing site for conversion of ceramide to sphingomyelin and glucosylceramide. encyclopedia.pubamegroups.orgnih.gov |

| Endoplasmic Reticulum (ER) | Primary site of de novo ceramide synthesis. encyclopedia.pubresearchgate.netnih.gov |

| Plasma Membrane | Final destination for complex sphingolipids. pnas.org Site of local sphingolipid metabolism. nih.gov |

C6 Sphingosine in Cellular Regulatory Processes

Regulation of Cell Fate and Survival

The balance between cell proliferation, growth, and programmed cell death is crucial for tissue homeostasis. C6-Sphingosine and its metabolic derivatives are key players in orchestrating these cellular decisions.

Modulation of Cell Proliferation and Growth

Sphingolipids, including ceramide and sphingosine (B13886), are generally considered to be growth inhibitory. psu.edu Studies have shown that treatment with sphingosine can lead to reduced cell proliferation. psu.edu This effect is often contrasted with the actions of sphingosine-1-phosphate (S1P), a metabolite of sphingosine, which typically promotes cell proliferation and survival. encyclopedia.pubnih.gov The dynamic balance between these opposing molecules, often referred to as the "sphingolipid-rheostat," is a critical determinant of a cell's fate. encyclopedia.pub

The overexpression of sphingosine kinase 1 (Sphk1), the enzyme that converts sphingosine to S1P, has been shown to enhance the traverse of the cell cycle at the G1/S boundary, thereby promoting proliferation. psu.edu Conversely, conditions that lead to an accumulation of sphingosine or ceramide can inhibit this process. For instance, in intestinal adenoma cells, sphingosine treatment, but not C6-ceramide, resulted in decreased cell proliferation. psu.edu

| Feature | Observation | Cell Type | Reference |

| Sphingosine Treatment | Reduced cell proliferation | RIE cells | psu.edu |

| Sphk1 Overexpression | Enhanced cell cycle traverse (G1/S) | Intestinal tumor cells | psu.edu |

| S1P Accumulation | Activates cell growth and proliferation pathways | General | encyclopedia.pub |

Induction of Programmed Cell Death Pathways (Apoptosis, Mitophagy)

This compound and its precursor, C6-ceramide, are potent inducers of programmed cell death, including apoptosis and mitophagy. Exogenous application of C6-ceramide can trigger apoptosis in various cancer cell lines. researchgate.net This process often involves both the intrinsic and extrinsic pathways of apoptosis. amegroups.org

The conversion of ceramide to sphingosine is a key step in this process. Sphingosine itself can induce apoptosis through several mechanisms. At the lysosome, sphingosine can become protonated, leading to lysosomal membrane permeabilization and the release of cathepsin D, which in turn activates the mitochondrial pathway of apoptosis. nih.gov Furthermore, sphingosine can downregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.gov

Mitophagy, the selective degradation of mitochondria by autophagy, can also be influenced by sphingolipids. C18-ceramide, derived from CerS1 activity, has been shown to induce mitophagy. nih.gov While the direct role of sphingosine in initiating autophagy is not extensively reported, its impact on lysosomal function suggests it may block autophagic flux. nih.gov

| Pathway | Mechanism | Key Molecules Involved | Reference |

| Apoptosis (Intrinsic) | Mitochondrial cytochrome c release | Sphingosine, Cathepsin D, Bid | nih.govfrontiersin.org |

| Apoptosis (General) | Downregulation of anti-apoptotic proteins | Sphingosine, Bcl-2, Bcl-xL | nih.gov |

| Mitophagy | Selective degradation of mitochondria | C18-ceramide, LC3-II | nih.govfrontiersin.org |

Role in Cell Cycle Arrest Mechanisms

In addition to inducing cell death, C6-ceramide and sphingosine can cause cell cycle arrest, a key mechanism for controlling cell proliferation. psu.edu Treatment of cells with C6-ceramide has been shown to induce G0/G1 cell cycle arrest. pnas.org This effect is often mediated through the dephosphorylation of the retinoblastoma (Rb) gene product. pnas.org

The withdrawal of serum from cell cultures, which can elevate endogenous ceramide levels, leads to Rb dephosphorylation and subsequent cell cycle arrest. pnas.org Exogenous C6-ceramide mimics this effect, causing a time- and concentration-dependent dephosphorylation of Rb. pnas.org The importance of Rb in this pathway is highlighted by the observation that cells lacking Rb or those in which Rb is sequestered are resistant to the growth-suppressive effects of ceramide. pnas.org

Cellular Differentiation and Phenotypic Modulation

This compound and its related metabolites are not only involved in cell fate decisions but also play a crucial role in directing cellular differentiation and modulating cell phenotypes, particularly within the nervous system.

| Condition | Effect | Cell Model | Reference |

| Low Dose C6-Ceramide | Induces neuronal differentiation | Embryonic hippocampal cells (HN9.10e) | nih.gov |

| High Dose C6-Ceramide | Decreased number of differentiated cells, but longer neurites | Embryonic hippocampal cells (HN9.10e) | nih.gov |

Regulation of Glial Cell Reprogramming and Progenitor Formation

In the context of retinal regeneration, the signaling of sphingosine-1-phosphate (S1P), a metabolite of sphingosine, is a key regulator of Müller glia reprogramming into progenitor cells. nih.gov Müller glia are the principal glial cells of the retina and can serve as a source of regenerated neurons in some species. nih.gov

Studies in the chick retina have demonstrated that activation of S1P signaling suppresses the formation of Müller glia-derived progenitor cells (MGPCs). nih.gov Conversely, the inhibition of S1P synthesis or its receptors enhances the formation of MGPCs and their subsequent differentiation into neurons. nih.gov This indicates that a decrease in the sphingosine-to-S1P conversion ratio, favoring sphingosine, could promote a neurogenic environment. The expression of genes related to S1P signaling is dynamically regulated in Müller glia following retinal damage, highlighting the importance of this pathway in the regenerative response. nih.gov

| Intervention | Effect on Müller Glia | Model System | Reference |

| Activation of S1P Receptors | Suppressed formation of progenitor cells | Chick Retina | nih.gov |

| Inhibition of S1P Synthesis/Receptors | Stimulated formation of progenitor cells and enhanced neuronal differentiation | Chick Retina | nih.gov |

Cellular Motility and Adhesion Dynamics

This compound, a synthetic, cell-permeable short-chain analog of sphingosine, plays a significant role in modulating cellular motility and the dynamics of cell adhesion. These processes are fundamental to various physiological and pathological events, including development, wound healing, and cancer metastasis. The influence of this compound on these events is multifaceted, involving intricate interactions with the cellular machinery that governs cell movement and attachment.

Impact on Cell Migration and Invasion

The balance between ceramide and sphingosine-1-phosphate (S1P), a metabolite of sphingosine, is a critical determinant of cell fate, including migration and invasion. amegroups.orgmdpi.com While increased ceramide levels are often associated with reduced cell invasion, the role of its precursor, sphingosine, and its synthetic analogs like this compound, is more complex. amegroups.org

The effect of this compound on cell migration and invasion is also linked to its influence on key signaling pathways. For example, in glioma cells, sphingosine can activate pathways that control Ca2+ signals, which are involved in cell proliferation and migration. semanticscholar.org

Effects on Cytoskeletal Reorganization

The cytoskeleton, a dynamic network of protein filaments, provides structural support to cells and is essential for cell motility. numberanalytics.com this compound and its related metabolites can significantly impact the organization of the cytoskeleton.

Treatment of cells with D-e-C6-ceramide, which can be hydrolyzed to generate sphingosine, leads to the inhibition of the reorganization of both microtubule and F-actin cytoskeletons. molbiolcell.orgnih.gov This disruption is associated with changes in cell shape, including elongation, rounding, and detachment. molbiolcell.orgnih.gov Specifically, the generation of sphingosine from ceramide can disrupt the Golgi complex, which in turn affects the glycosylation and cell surface translocation of adhesion molecules like β1 integrin. molbiolcell.org This disruption of integrin function leads to the inhibition of focal adhesions and filopodia formation, both of which are critical for cell adhesion and migration. molbiolcell.org

Furthermore, sphingolipids regulate the dynamics of the cytoskeleton through their interaction with proteins like ezrin, which links the actin cytoskeleton to the plasma membrane. nih.gov The active, membrane-bound form of ezrin promotes the formation of cellular protrusions such as lamellipodia and filopodia, which are essential for cell motility. nih.gov

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are key regulators of actin cytoskeleton organization. mdpi.com RhoA controls stress fibers and focal adhesions, Rac1 regulates lamellipodia formation, and Cdc42 is involved in filopodia formation and directional movement. mdpi.com Sphingosine-1-phosphate, a downstream metabolite, has been shown to induce Rho-dependent contraction of the actin cytoskeleton, leading to neurite retraction and cell rounding. embopress.org This highlights the intricate control that sphingolipid metabolites exert over the cytoskeletal machinery that drives cell movement.

Interactions with Immune and Inflammatory Responses

This compound and its parent compound, sphingosine, are integral to the complex interplay between cellular signaling and the immune system. These lipid molecules can modulate inflammatory responses by influencing the production of signaling molecules and the activity of immune cells.

Modulation of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-6, MCP-1)

Sphingolipids, including short-chain ceramides (B1148491) like C6-ceramide, are involved in modulating the expression of pro-inflammatory cytokines. mdpi.com These cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1), are key mediators of inflammation.

The sphingosine kinase (SphK)/sphingosine-1-phosphate (S1P) signaling pathway plays a crucial role in this process. researchgate.net TNF-α signaling itself is mediated by SphK1 and SphK2, which produce the pro-proliferative and pro-inflammatory molecule S1P. researchgate.net In some contexts, inhibition of SphK has been shown to reduce the release of inflammatory cytokines like TNF-α and IL-6. nih.gov

In rat C6 glioma cells, cytokines can regulate the expression of other cytokines. nih.gov For instance, IL-1β can significantly increase the expression of TNF-α mRNA, and this effect can be further enhanced by the presence of TNF-α and IL-6. nih.gov This indicates a complex network of cytokine interactions that can be influenced by sphingolipid signaling.

The role of sphingolipids in cytokine expression is also dependent on the specific cell type and conditions. For example, in models of renal injury, a deficiency in SphK2 led to a reduction in the release of MCP-1 and TNF-α by macrophages. nih.gov Conversely, in other studies, minor increases in IL-6 and MCP-1 were observed in LPS-stimulated bone marrow-derived dendritic cells from SphK1 and SphK2 deficient mice. nih.gov

The following table summarizes the effect of sphingolipid modulation on the expression of key pro-inflammatory cytokines:

| Cytokine | Effect of Sphingolipid Modulation | Cellular Context |

| TNF-α | Reduced release with SphK1 inhibition. nih.gov | Macrophages in a model of colon cancer. nih.gov |

| Reduced release with SphK2 deficiency. nih.gov | Macrophages in a model of renal injury. nih.gov | |

| Upregulated by IL-1β, with synergistic effects from TNF-α and IL-6. nih.gov | Rat C6 glioma cells. nih.gov | |

| IL-6 | Reduced release with SphK inhibition. nih.gov | RAW264.7 macrophages in a model of particle-induced inflammation. nih.gov |

| Minor increase in secretion from SphK1 and SphK2 deficient cells. nih.gov | LPS-stimulated bone marrow-derived dendritic cells. nih.gov | |

| MCP-1 | Reduced release with SphK2 deficiency. nih.gov | Macrophages in a model of renal injury. nih.gov |

| Minor increase in secretion from SphK1 and SphK2 deficient cells. nih.gov | LPS-stimulated bone marrow-derived dendritic cells. nih.gov |

Influence on Phagocytic Activity in Macrophage Subsets (e.g., Kupffer Cells)

Macrophages, key cells of the innate immune system, exhibit diverse functions, including phagocytosis. Liver-resident macrophages, known as Kupffer cells, are particularly important for clearing pathogens and cellular debris from the circulation. plos.org There are distinct subsets of Kupffer cells with different functions. plos.orgaustinpublishinggroup.com

Resident Kupffer cells (resKCs) are efficient at phagocytosing and killing bacteria. plos.org Following phagocytosis, they produce chemokines like MCP-1, which recruit another subset, the recruited macrophages (recMφs), to the liver. plos.org While recMφs are potent producers of pro-inflammatory cytokines, they are less effective at killing bacteria. austinpublishinggroup.com

The activation of Kupffer cells can be influenced by various stimuli, leading to the release of inflammatory mediators. mdpi.com Sphingolipid signaling can play a role in macrophage polarization, influencing whether they adopt a more pro-inflammatory (M1) or anti-inflammatory (M2) phenotype. mdpi.com S1P, for example, has been shown to induce an increase in anti-apoptotic proteins in macrophages, promoting an M2-like polarization. mdpi.com

The phagocytic activity of macrophages is a complex process involving various receptors and signaling pathways. plos.org While direct studies on the specific influence of this compound on the phagocytic activity of different Kupffer cell subsets are limited, the known roles of sphingolipids in macrophage function and inflammation suggest a potential for modulation. mdpi.complos.org

C6 Sphingosine in Disease Models and Mechanistic Studies

Oncological Research Models

In oncological research, C6-sphingosine and its analogs have been extensively studied for their effects on cancer cell proliferation, apoptosis, and drug resistance. These studies have utilized a variety of cancer cell lines to investigate the intricate mechanisms through which sphingolipids influence tumor progression.

This compound and related compounds have shown significant effects in glioblastoma cell line studies. In C6 glioma cells, sphingosine (B13886) has been found to activate pathways dependent on phospholipase C and regulate calcium signaling. mdpi.com Furthermore, sphingosine-1-phosphate (S1P), a metabolite of sphingosine, stimulates both the PLC/Ca2+ system and phospholipase D, which are involved in cell proliferation. mdpi.com The direct application of C6-ceramide to glioblastoma multiforme (GBM) cells in culture has been shown to induce apoptosis, underscoring the critical role of the ceramide to S1P ratio in determining cell fate. nih.gov

Studies on rat C6 glioma cells have demonstrated that C6-ceramide can induce apoptosis, leading to condensation and fragmentation of nuclei. turkishneurosurgery.org.tr The cytotoxic effects of C6-ceramide on C6 glioma cells were found to be dose- and time-dependent, with significant cell death observed after treatment. turkishneurosurgery.org.tr These findings suggest that C6-ceramide could be a potential agent for inducing apoptosis in glioblastoma cells. turkishneurosurgery.org.tr

The table below summarizes key findings from studies on this compound and its derivatives in glioblastoma cell lines.

Table 1: Effects of this compound and Related Compounds in Glioblastoma Cell Lines

| Compound | Cell Line | Effect | Reference |

|---|---|---|---|

| Sphingosine | C6 Glioma | Activates PLC-dependent pathways and controls Ca2+ signals | mdpi.com |

| C6-Ceramide | GBM Cells | Induces apoptosis | nih.gov |

| C6-Ceramide | C6 Rat Glioma | Induces apoptosis, condensation and fragmentation of nuclei | turkishneurosurgery.org.tr |

Sphingolipid analogs, including this compound derivatives, have demonstrated significant anti-leukemic effects. Nanoliposomal C6-ceramide has been shown to exert anti-tumor effects in various hematological malignancies by inducing apoptosis, inhibiting proliferation, and synergizing with existing chemotherapies. nih.govresearchgate.net In acute myeloid leukemia (AML), the combination of nanoliposomal C6-ceramide with vinblastine (B1199706) resulted in an increased accumulation of ceramide and a stronger apoptotic response in patient samples. nih.govresearchgate.net This effect is attributed to the hydrolysis of C6-ceramide to sphingosine and its subsequent reacylation to form endogenous ceramide. nih.govresearchgate.net

Studies have also explored the use of sphingosine kinase inhibitors to enhance the anti-leukemic effects of other treatments. For instance, in chronic myeloid leukemia (CML) cell lines, increasing ceramide levels through the use of short-chain ceramide analogs or inhibitors of ceramide-metabolizing enzymes led to apoptosis. researchgate.net These findings highlight the potential of targeting sphingolipid metabolism as a therapeutic strategy for hematological malignancies. nih.govdntb.gov.uascispace.com

In lung and breast cancer models, this compound and its derivatives have been shown to modulate key cellular processes. In A549 human lung adenocarcinoma cells, exogenous C6-ceramide was found to inhibit the DNA-binding function of the c-Myc/Max oncogene. nih.gov This effect was linked to the generation of endogenous long-chain ceramides (B1148491) through the sphingosine-recycling pathway, which is regulated by reactive oxygen species. nih.gov

In breast cancer cells, C6-ceramide has been observed to inhibit proliferation and metastasis by inducing apoptosis. researchgate.net The metabolism of C6-ceramide can differ between cancer cell lines, with MDA-MB-231 breast cancer cells showing a shift from C6-sphingomyelin to C6-glucosylceramide synthesis at increasing concentrations. nih.gov Furthermore, combining C6-ceramide with tamoxifen (B1202), which can block ceramide glycosylation, has been shown to enhance cytotoxicity in breast cancer cells. nih.gov

The table below summarizes the effects of this compound and its derivatives in lung and breast carcinoma cell lines.

Table 2: Effects of this compound and Related Compounds in Lung and Breast Carcinoma Cell Lines

| Compound | Cell Line | Effect | Reference |

|---|---|---|---|

| C6-Ceramide | A549 Lung Adenocarcinoma | Inhibits DNA-binding function of c-Myc/Max | nih.gov |

| C6-Ceramide | MDA-MB-231 Breast Cancer | Inhibits proliferation and induces apoptosis | researchgate.net |

| C6-Ceramide + Tamoxifen | MDA-MB-231 Breast Cancer | Enhanced cytotoxicity | nih.gov |

The oncoprotein c-Myc, which forms a heterodimer with Max to regulate gene transcription, is a key player in many human cancers. nih.gov Research has shown that C6-ceramide can negatively affect the binding of the c-Myc/Max complex to DNA. researchgate.net In A549 human lung adenocarcinoma cells, C6-ceramide treatment led to the inhibition of the DNA-binding function of c-Myc/Max. nih.gov This inhibitory effect was dependent on the conversion of C6-ceramide to endogenous long-chain ceramides via the sphingosine-recycling pathway. nih.gov The regulation of this pathway by reactive oxygen species further highlights the intricate connection between cellular stress, sphingolipid metabolism, and oncogene function. nih.gov

Alterations in sphingolipid metabolism are a recognized mechanism of drug resistance in cancer. nih.gov Cancer cells can evade the effects of chemotherapy by increasing the expression of enzymes like glucosylceramide synthase (GCS), which metabolizes ceramide. oatext.com This leads to lower intracellular ceramide levels and reduced apoptosis. frontiersin.org

Conversely, targeting sphingolipid metabolism can sensitize cancer cells to chemotherapy. For example, the use of C6-ceramide has been shown to sensitize various cancer cell lines to apoptosis induced by chemotherapeutic agents. agu.edu.tr In preclinical models, combining C6-ceramide with drugs like tamoxifen, which inhibits ceramide glycosylation, has proven effective in enhancing cytotoxicity. nih.gov Furthermore, inhibiting sphingosine kinase, the enzyme that converts sphingosine to the pro-survival molecule S1P, can make cancer cells more susceptible to apoptosis. researchgate.net This approach of modulating the ceramide/S1P rheostat holds promise for overcoming drug resistance in cancer therapy. oaepublish.commdpi.com

Neurodegenerative Disease Models

Emerging evidence points to the involvement of sphingolipid metabolism in the pathogenesis of neurodegenerative disorders. mdpi.com In conditions like Alzheimer's disease, Parkinson's disease, and Huntington's disease, there is often an imbalance in the levels of ceramide and sphingosine-1-phosphate (S1P), with pro-apoptotic ceramide levels being elevated and neuroprotective S1P levels being reduced. nih.govmdpi.com

In models of Alzheimer's disease, a cell-permeable analog, C6-ceramide, has been shown to increase the production of amyloid-beta (Aβ) by affecting the β-cleavage of the amyloid precursor protein. nih.gov This suggests that alterations in ceramide levels can directly impact the pathological hallmarks of the disease. Conversely, the S1P receptor modulator FTY720 (fingolimod) has demonstrated neuroprotective effects in various models of neurodegeneration, including reducing neuronal damage and improving cognitive deficits. nih.govfrontiersin.org Studies have also found significantly lower plasma levels of S1P in individuals with various neurodegenerative diseases compared to healthy controls. plos.org These findings underscore the potential of targeting sphingolipid signaling pathways as a therapeutic strategy for these debilitating conditions. mdpi.comfrontiersin.org

Parkinson's Disease Related Sphingolipid Dysregulation in Model Systems

Alterations in ceramide metabolism are increasingly implicated in the pathogenesis of Parkinson's disease (PD). mdpi.com Research indicates that the activation of ceramide signaling can mediate the apoptosis of neurons in the substantia nigra, a key pathological feature of PD, by inducing mitochondrial oxidative stress. mdpi.com In the brains of patients with severe PD, a notable increase in the expression of enzymes involved in ceramide synthesis has been observed. mdpi.com

Studies using microglial cell models have shown that short-chain ceramides can modulate inflammatory responses. For instance, treatment of LPS-stimulated BV2 and rat primary microglia with short-chain ceramides, including C2 and C6, resulted in reduced production of pro-inflammatory cytokines like TNFα and IL-1β, and decreased nitric oxide levels. nih.gov Conversely, the secretion of the anti-inflammatory cytokine IL-10 was increased. nih.gov This suggests an anti-inflammatory role for certain short-chain ceramides in the context of neuroinflammation, a critical component of PD.

Furthermore, dysregulation extends to sphingosine and its phosphorylated form, sphingosine-1-phosphate (S1P). In vitro PD models have demonstrated significant alterations in the gene expression of sphingosine kinases (SphKs), the enzymes that produce S1P, and S1P lyase. mdpi.comresearchgate.net Specifically, the activities of cytosolic SphK1 and nuclear SphK2 were found to be significantly reduced. mdpi.comresearchgate.net This imbalance in the ceramide/sphingosine/S1P axis is a key feature of sphingolipid dysregulation in PD models.

Alzheimer's Disease Related Sphingolipid Signaling in Model Systems

Sphingolipid metabolism is profoundly disturbed in Alzheimer's disease (AD), with evidence pointing to the accumulation of ceramides as a pivotal event in neuronal dysfunction and degeneration. nih.govlimes-institut-bonn.de The use of cell-permeable short-chain ceramide analogs, such as C2- and C6-ceramide, has been crucial in dissecting the signaling pathways that lead to neurodegeneration. nih.gov

C6-ceramide has been shown to directly influence the amyloidogenic pathway. It increases the rate of amyloid-β (Aβ) biosynthesis by affecting the β-cleavage of the amyloid precursor protein (APP). nih.gov This is achieved, in part, through the stabilization of β-site APP cleaving enzyme 1 (BACE1) by lipid raft ceramides. nih.gov Additionally, synthetic ceramide analogs may function as modulators of γ-secretase, further increasing the production of the toxic Aβ42 peptide. nih.gov The accumulation of ceramides is thought to contribute to the neurotoxic actions of Aβ and worsen the progression of the disease. nih.gov

The broader context of sphingolipid metabolism reveals that in AD, there is a general shift that favors pro-apoptotic signaling mediated by ceramide, while the levels of neuroprotective S1P are often reduced. nih.gov This "sphingolipid rheostat" imbalance underscores the critical role of these bioactive lipids in the pathogenesis of AD. nih.govnih.gov

Embryonic Hippocampal Cell Responses to C6-Ceramide and Sphingolipid Metabolism Alterations

Studies on embryonic hippocampal cell lines, such as HN9.10e, have provided specific insights into the cellular responses to exogenous short-chain ceramides. researchgate.netnih.gov Research examining the effect of a high dose of C6-ceramide on these cells revealed complex, concentration-dependent effects. researchgate.netnih.govenseignementsup-recherche.gouv.fr

A high concentration of C6-ceramide led to a decrease in the number of differentiated cells compared to lower concentrations; however, the differentiated cells exhibited longer neurites. researchgate.netnih.gov This treatment also prompted an immediate increase in cell viability, which was followed by an increase in the number of mitochondria. researchgate.netnih.gov

Lipidomic analysis following C6-ceramide treatment demonstrated a significant alteration in the cells' sphingolipid metabolism. There was an observed increase in the formation of medium- to long-chain ceramides and sphingomyelin (B164518) species, as well as sphingosine-1-phosphate (S1P). researchgate.netnih.gov This metabolic shift was correlated with changes in the expression of genes encoding key sphingolipid-metabolizing enzymes, including neutral sphingomyelinase 2 (SMPD3), ceramidase 2 (ASAH2), and sphingosine kinase 2 (SPHK2). researchgate.netnih.gov These findings highlight that exogenous C6-ceramide is actively metabolized and can profoundly influence endogenous sphingolipid pools and cellular behavior in embryonic neuronal cells.

| Cellular Response to High-Dose C6-Ceramide in HN9.10e Cells | Finding | Citation |

| Cell Differentiation | Decreased number of differentiated cells | researchgate.netnih.gov |

| Neurite Length | Longer neurites in differentiated cells | researchgate.netnih.gov |

| Metabolism | Increase in medium-long chain ceramides, sphingomyelin, and S1P | researchgate.netnih.gov |

| Gene Expression | Correlated changes in SMPD3, ASAH2, and SPHK2 | researchgate.netnih.gov |

Metabolic and Inflammatory Disease Models

Dysregulation of sphingolipid metabolism, including the pathways involving this compound, is a hallmark of several metabolic and inflammatory diseases.

Non-Alcoholic Steatohepatitis (NASH) Preclinical Models and Lipidomic Profiles

In non-alcoholic steatohepatitis (NASH), a condition characterized by liver inflammation and fat accumulation, sphingolipid metabolism is significantly disturbed. nih.govnih.gov Human and animal models of NASH are often associated with increased levels of long-chain ceramides and other pro-apoptotic sphingolipid metabolites. nih.govnih.gov

Interestingly, studies using a preclinical mouse model of NASH (methionine-choline deficient diet) have shown that the administration of exogenous, short-chain C6-ceramide formulated in liposomes (Lip-C6) can have therapeutic effects. nih.govnih.gov A single tail-vein injection of Lip-C6, but not control liposomes, led to the upregulation of phospho-AMPK, a key regulator of energy homeostasis, without causing liver toxicity or worsening inflammation. nih.gov

Lipidomic analysis of the liver tissue from these mice revealed that the Lip-C6 treatment reversed the imbalance in hepatic phosphatidylcholines and diacylglycerides that was induced by the NASH-inducing diet. nih.govnih.gov These results suggest that short-term administration of liposomal C6-ceramide can ameliorate the pathological lipid profile and restore energy homeostasis in a model of liver inflammation. nih.gov

| Effect of Liposomal C6-Ceramide (Lip-C6) in a NASH Mouse Model | Observation | Citation |

| Key Signaling Pathway | Upregulation of phospho-AMPK | nih.gov |

| Hepatic Lipid Profile | Reversal of diet-induced imbalance in phosphatidylcholines | nih.govnih.gov |

| Hepatic Lipid Profile | Reversal of diet-induced imbalance in diacylglycerides | nih.govnih.gov |

| Cellular Protection | Improved anti-oxidant protection and energy homeostasis | nih.gov |

Adipose Tissue Sphingolipid Metabolism Dysregulation in Obesity Models

In genetically obese (ob/ob) mice, the sphingolipid metabolism in adipose tissue is significantly altered. diabetesjournals.org While total ceramide levels in the adipose tissue of these mice are decreased, there is a notable increase in sphingosine. diabetesjournals.org This shift is consistent with an observed increase in the gene expression of enzymes involved in both ceramide generation (like neutral and acid sphingomyelinase) and ceramide hydrolysis (ceramidase), suggesting a metabolic flux towards sphingosine production within the obese adipose tissue. diabetesjournals.org In contrast, plasma levels of ceramide, sphingosine, and S1P are all elevated in these obese mice compared to their lean counterparts. diabetesjournals.org This highlights a compartmentalized dysregulation of sphingolipid metabolism in obesity.

Infectious Disease and Antimicrobial Research

Sphingolipids, including this compound's precursor C6-ceramide, have demonstrated direct antimicrobial properties and play a role in the host response to infections.

Research has shown that short-chain C6-ceramides possess antibacterial activity against specific pathogens. nih.govresearchgate.net Studies have revealed that C6-ceramide has bactericidal effects on Neisseria meningitidis and Neisseria gonorrhoeae. nih.govfrontiersin.org The uptake of these short-chain ceramides by Neisseria is rapid, occurring within five minutes, and leads to bacterial killing within two hours. nih.govfrontiersin.org In contrast, these same short-chain ceramides did not show activity against Escherichia coli or Staphylococcus aureus. nih.govfrontiersin.org

More recent research has utilized chemically modified C6-ceramide analogs for studying host-pathogen interactions at a subcellular level. biologists.com A specialized analog, α-NH2-ω-N3-C6-ceramide, was used to investigate the inhibition of viral replication. biologists.com In studies with SARS-CoV-2, this C6-ceramide analog was found to inhibit viral replication. biologists.com Using advanced imaging techniques, the probe was localized to lysosomes, suggesting that short-chain ceramides may block SARS-CoV-2 replication within this organelle, which the virus utilizes for egress. biologists.com These findings open new avenues for understanding the antimicrobial and antiviral mechanisms of short-chain sphingolipids.

| Antimicrobial Activity of C6-Ceramide and Analogs | Target Organism | Finding | Citation |

| C6-Ceramide | Neisseria meningitidis | Antibacterial effect | nih.govresearchgate.netfrontiersin.org |

| C6-Ceramide | Neisseria gonorrhoeae | Antibacterial effect | nih.govresearchgate.netfrontiersin.org |

| C6-Ceramide | Escherichia coli | No effect | nih.govfrontiersin.org |

| C6-Ceramide | Staphylococcus aureus | No effect | nih.govfrontiersin.org |

| α-NH2-ω-N3-C6-ceramide | SARS-CoV-2 | Inhibits viral replication; localizes to lysosomes | biologists.com |

Antibacterial Activity of Sphingoid Bases and Analogs

Sphingoid bases, fundamental components of sphingolipids, and their synthetic analogs have demonstrated notable antibacterial properties, positioning them as components of the innate immune system. researchgate.net The mechanism of action, while not entirely elucidated, is thought to involve the interaction of the protonated amino group of the sphingoid base with negatively charged components of the bacterial membrane, leading to rapid permeabilization. researchgate.netfrontiersin.org

Research has shown that short-chain ceramides, such as C6-ceramide, exhibit bactericidal effects against specific pathogens. researchgate.netfrontiersin.org Studies investigating the antibacterial activity of various sphingolipids revealed that short-chain ceramides and a ω-azido-C6-ceramide analog were effective against Neisseria meningitidis and Neisseria gonorrhoeae. frontiersin.org The uptake of these ceramides by Neisseria was rapid, occurring within 5 minutes, with bacterial death observed within 2 hours. frontiersin.org In contrast, these compounds did not show activity against Escherichia coli and Staphylococcus aureus. frontiersin.org This specificity suggests that the chain length and other structural features of the lipid are critical determinants of its antibacterial spectrum. researchgate.net

Further studies have highlighted the broad-spectrum potential of sphingoid bases. Sphingosine itself has been shown to be active against various bacteria, including S. aureus, Streptococcus spp., and Pseudomonas aeruginosa. frontiersin.org The modification of the ceramide structure, such as the addition of an azido (B1232118) group at the ω-position of the fatty acid chain in C6-ceramide, was found to enhance its antibacterial activity. researchgate.net

| Compound/Analog | Target Bacteria | Observed Effect |

| Short-chain C6-Ceramides | Neisseria meningitidis, N. gonorrhoeae | Antibacterial activity. researchgate.netfrontiersin.org |

| ω-azido-C6-ceramide | Neisseria meningitidis, N. gonorrhoeae | Increased antibacterial activity compared to C6-ceramide. researchgate.netfrontiersin.org |

| Sphingosine | Staphylococcus aureus, Streptococcus spp., Pseudomonas aeruginosa | Antimicrobial activity. frontiersin.org |

| Short-chain C6-Ceramides | Escherichia coli, S. aureus | Inactive. researchgate.netfrontiersin.org |

Viral Infection Modulators (e.g., KSHV Lytic Gene Expression)

The metabolism of sphingolipids, including the role of this compound and its derivatives, has been implicated in the life cycle of viruses, such as the Kaposi's sarcoma-associated herpesvirus (KSHV). virosin.org The manipulation of sphingolipid metabolism can significantly influence viral latency and replication. virosin.org

Exogenous short-chain ceramides, including C6-ceramide, have been shown to induce the expression of KSHV lytic genes. virosin.orgnih.gov This is significant because while KSHV's oncogenic potential is largely associated with latent gene expression, lytic reactivation is crucial for the virus to infect new cells, maintain its reservoir, and contribute to tumor development. virosin.org

Studies on KSHV-infected primary effusion lymphoma (PEL) cells, a type of cancer caused by KSHV, have demonstrated that C2-, C6-, and C8-ceramides can independently increase the expression of KSHV lytic transcripts. nih.gov Although the effect was most pronounced with C2-ceramide, C6-ceramide also played a role in this process. nih.gov Interestingly, while C6- and C8-ceramides had a lesser impact on KSHV lytic activation compared to other ceramides tested, they still effectively induced cell death in PEL cells. nih.gov This suggests that exogenous ceramides may trigger multiple, potentially complementary, mechanisms of cell death in virus-infected cells. nih.gov

One proposed mechanism involves the recycling of the sphingosine backbone from exogenous C6-ceramide for the synthesis of endogenous ceramides within the cell. termedia.pl This alteration of the cellular ceramide pool can then influence signaling pathways that control viral gene expression and cell fate. virosin.orgnih.gov

| Compound | Cell Line | Effect |

| C6-Ceramide | KSHV-infected primary endothelial cells, PEL cells | Induces viral lytic gene expression. virosin.org |

| C2-, C6-, C8-Ceramides | BCBL-1 (PEL cell line) | Increased expression of KSHV lytic transcripts. nih.gov |

| C6-Ceramide | Human lung cancer cells | Induces production of endogenous ceramides through recycling of the sphingosine backbone. termedia.pl |

Skin Barrier Function Research and Ceramide Metabolism (Focus on Sphingoid Base Role)

The skin barrier, primarily located in the stratum corneum, is crucial for preventing water loss and protecting against environmental insults. creative-proteomics.com Ceramides, composed of a sphingoid base linked to a fatty acid, are the main lipid components of this barrier. creative-proteomics.commdpi.com The specific structure of the sphingoid base and the length of the attached fatty acid chain are critical for the proper organization and function of the lipid lamellae that form the barrier. mdpi.com

Sphingoid bases like sphingosine are not just structural building blocks; they are also bioactive molecules involved in regulating skin cell processes. mdpi.com The levels of free sphingoid bases and their corresponding ceramides are tightly regulated and are crucial for maintaining skin health. creative-proteomics.commdpi.com In inflammatory skin conditions like atopic dermatitis, the composition of ceramides and the levels of free sphingoid bases are altered, contributing to a dysfunctional skin barrier. mdpi.com

Research has shown that the levels of sphingosine and its precursor, sphinganine (B43673), as well as their ceramide forms, are correlated with the severity of atopic dermatitis and the degree of skin barrier dysfunction, as measured by trans-epidermal water loss (TEWL). mdpi.com For instance, a strong correlation has been observed between TEWL and the levels of various ceramide markers, including those derived from sphingosine. mdpi.com

| Parameter | Condition | Correlation/Finding |

| Sphingosine, Sphinganine, and their Ceramides | Atopic Dermatitis | Levels are altered and correlate with disease severity and skin barrier dysfunction (TEWL). mdpi.com |

| Glucosylceramide | Atopic Dermatitis | Shows the highest correlation with TEWL among the investigated ceramide markers. mdpi.com |

| Sphinganine/Sphingosine Ratio | Atopic Dermatitis (non-lesional skin) | Strongest association with disease severity (SCORAD). mdpi.com |

| Exogenous C6-Ceramide | Epidermal Cells | Hydrolyzed to release sphingosine, which is then used to synthesize long-chain ceramides. termedia.pl |

Research Methodologies and Experimental Approaches for C6 Sphingosine Studies

Analytical Techniques for C6-Sphingosine and Metabolites

The accurate measurement of this compound and its metabolites is fundamental to understanding their roles in cellular processes. Researchers employ a variety of powerful analytical techniques to achieve the necessary sensitivity and specificity for these low-abundance lipids.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) stands as a primary tool for the sensitive and specific quantification of sphingolipids, including this compound and its metabolites. researchgate.netresearchgate.netnih.gov This method combines the separation power of HPLC with the precise detection and structural elucidation capabilities of tandem mass spectrometry. researchgate.net

Methodologies often involve a rapid HPLC separation followed by electrospray ionization tandem mass spectrometry (ESI-MS/MS). researchgate.net For instance, a developed HPLC-tandem mass spectrometry method allows for a high-throughput quantification of sphingoid bases from crude lipid extracts with an analysis time as short as 3.5 minutes. researchgate.net To ensure accurate quantification, a non-naturally occurring internal standard, such as 17-carbon chain sphingosine (B13886) (C17-SPH), is often used. researchgate.net This internal standard co-elutes with the analytes, allowing for precise correction of the analyte response. researchgate.net

Quantitative analysis is typically achieved using multiple reaction monitoring (MRM), which offers greater sensitivity and lower limits of detection by monitoring specific precursor and product ion pairs. researchgate.netresearchgate.net This approach allows for the detection of dozens of individual molecular species under optimal conditions for each. researchgate.net Precursor ion scans are also utilized to identify different sphingolipid species in crude extracts based on their unique decomposition products. researchgate.net The combination of HPLC with ESI-MS/MS has proven to be a powerful technique for analyzing ceramides (B1148491), separating them into classes like free ceramides, sphingomyelins, and glucosylceramides. researchgate.net

A novel LC-MS/MS method was developed for the rapid and simultaneous quantification of a broad range of sphingolipid metabolites, including sphingosine. nih.gov This method utilizes hydrophilic interaction liquid chromatography (HILIC), which provides good peak shapes and a short analysis time of 4.5 minutes. nih.gov A key advantage of this HILIC-based method is the co-elution of analytes and their respective internal standards, which is crucial for accurate quantification. nih.gov

| Feature | Description | Reference |

|---|---|---|

| Principle | Combines HPLC for separation with tandem mass spectrometry for detection and quantification. | researchgate.net |

| Ionization | Electrospray Ionization (ESI) is commonly used. | researchgate.net |

| Quantification Mode | Multiple Reaction Monitoring (MRM) for high sensitivity and specificity. | researchgate.netresearchgate.net |

| Internal Standards | Non-naturally occurring analogs like C17-sphingosine are used for accurate quantification. | researchgate.net |

| Chromatography | Both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) are employed. | researchgate.netnih.gov |

| Analysis Time | Rapid methods allow for high-throughput analysis, with run times as short as 3.5-4.5 minutes. | researchgate.netnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Lipidomics Profiling

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of lipidomics, providing a powerful platform for the comprehensive analysis of sphingolipids. nih.govnih.gov This technique is essential for both the identification and quantification of a wide array of sphingolipid species from complex biological samples. researchgate.netnih.gov

LC-MS/MS methods have been developed for the simultaneous quantification of various sphingolipid metabolites, including sphingosine, sphinganine (B43673), and their phosphorylated derivatives, as well as more complex species like ceramides and sphingomyelins. nih.govresearchgate.net These methods often employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which enhances the efficiency and accuracy of quantitative analysis. researchgate.netnih.gov In MRM, the first quadrupole selects a specific precursor ion, the second acts as a collision cell, and the third detects a specific product ion, ensuring high specificity. nih.gov

To achieve accurate quantification, stable isotope-labeled internal standards are often added to the samples before lipid extraction. nih.gov The use of hydrophilic interaction liquid chromatography (HILIC) has been shown to be advantageous, offering good peak shapes and enabling the co-elution of analytes with their respective internal standards. nih.gov This is a significant improvement over many reversed-phase chromatography methods where analytes and internal standards may separate. nih.gov

Lipidomics profiling by LC-MS can reveal the detailed composition of sphingolipids in various biological contexts. For example, a lipidomic study of human synovial fluid utilized LC-MS/MS to determine the levels of sphingomyelins, ceramides, hexosylceramides, and other sphingoid bases, revealing significant alterations in patients with osteoarthritis and rheumatoid arthritis. plos.org

| Application | Methodology | Key Findings | Reference |

|---|---|---|---|

| Simultaneous Quantification of Sphingolipids | HILIC-LC-MS/MS with multiple reaction monitoring (MRM). | Rapid (4.5 min) and robust quantification of multiple sphingolipid classes. | nih.gov |

| Lipidomics of Synovial Fluid | LC-MS/MS and ESI-MS/MS. | Identified significant increases in 41-50 lipid species in arthritic conditions compared to normal synovial fluid. | plos.org |

| Targeted Sphingolipidomics | LC-MS/MS in MRM mode. | Enables specific and sensitive quantification of individual sphingolipid molecular species. | researchgate.netnih.gov |

Enzymatic Quantification Methods for Sphingoid Bases

Enzymatic methods provide a sensitive approach for quantifying the mass levels of free sphingoid bases, including sphingosine, in cellular lipid extracts. nih.govosti.gov One established method leverages the enzyme diacylglycerol kinase from Escherichia coli. nih.govosti.gov

This assay is based on the principle that while sphingosine itself is not a substrate for diacylglycerol kinase, it can be converted into a substrate through acylation. nih.govosti.gov Specifically, sphingosine is acylated with hexanoic anhydride (B1165640) to produce N-C6-sphingosine (a short-chain ceramide). nih.govosti.gov This product is then quantitatively phosphorylated by the diacylglycerol kinase in the presence of [γ-³²P]ATP to form N-C6-[³²P]sphingosine phosphate. nih.govosti.gov

The amount of radiolabeled product, which is directly proportional to the initial amount of sphingosine, can then be quantified. This method allows for the measurement of sphingosine over a broad range, from 25 to 5000 picomoles. nih.govosti.gov

While this technique is highly sensitive, the presence of other lipids in biological samples, such as monoalkylglycerols which are also substrates for the kinase, can interfere with the assay. nih.govosti.gov To overcome this, an additional purification step involving a combination of anion- and cation-exchange chromatography is often necessary to ensure accurate quantification. nih.govosti.gov

Using this enzymatic assay, researchers have quantified the mass levels of free sphingoid bases in various cultured cells, finding levels ranging from 8 to 20 pmol per 10⁶ cells. nih.govosti.gov

Thin-Layer Chromatography (TLC) for Metabolic Analysis

Thin-Layer Chromatography (TLC) is a versatile and widely used technique for the separation and analysis of lipids, including the metabolites of this compound. nih.govsigmaaldrich.com It is particularly useful for tracking the metabolic fate of fluorescently labeled sphingolipid analogs. nih.govnih.gov

In a typical application, cells are incubated with a fluorescent ceramide analog like N-[7-(4-nitrobenzo-2-oxa-1,3-diazole)]-ε-aminocaproyl sphingosine (C6-NBD-ceramide). nih.govpnas.org After incubation, lipids are extracted and separated by TLC. The fluorescent spots corresponding to the parent compound and its metabolites can then be visualized and quantified. nih.gov For instance, the metabolism of C6-NBD-ceramide in fibroblasts has been monitored, identifying the formation of NBD-labeled sphingomyelin (B164518) and NBD-labeled cerebroside. nih.gov

TLC is also employed in conjunction with other techniques. For example, after separation by TLC, sphingomyelin can be enzymatically hydrolyzed to release sphingosine, which is then derivatized and quantified by HPLC. researchgate.net Furthermore, high-performance thin-layer chromatography (HPTLC) offers improved separation and has been used to separate complex mixtures of ceramides based on the structure of their sphingoid bases and fatty acyl chains. csic.es

While powerful, a key consideration when using fluorescent analogs like C6-NBD-ceramide is the potential influence of the bulky fluorophore on the molecule's metabolism and distribution compared to its endogenous counterpart. nih.gov

| Application | Methodology | Key Findings | Reference |

|---|---|---|---|

| Metabolic Fate of C6-NBD-Ceramide | Cells incubated with C6-NBD-ceramide, followed by lipid extraction and TLC analysis. | Demonstrated the conversion of C6-NBD-ceramide to NBD-sphingomyelin and NBD-cerebroside. | nih.gov |

| Quantification of Sphingomyelin | HPTLC separation followed by enzymatic hydrolysis and HPLC analysis of the released sphingosine. | A sensitive method for quantifying sphingomyelin in various biological samples. | researchgate.net |

| Separation of Ceramide Subclasses | High-performance thin-layer chromatography (HPTLC). | Separated ten different ceramide subclasses based on their sphingoid base and fatty acid composition. | csic.es |

Mass Spectrometry-Based Lipid Analysis of Specific Sphingolipids

Mass spectrometry (MS) is an indispensable tool for the detailed structural characterization and quantification of specific sphingolipids. uliege.beresearchgate.net Various MS techniques, often coupled with liquid chromatography (LC), are employed to analyze the diverse array of sphingolipid species. uliege.beresearchgate.net

Electrospray ionization (ESI) is a commonly used "soft" ionization method that allows for the analysis of intact sphingolipids, providing information on the parent ion and its fragmentation patterns. uliege.be Tandem mass spectrometry (MS/MS) is particularly powerful, enabling the selective fragmentation of specific ions to elucidate their structure. researchgate.netuliege.be This is crucial for identifying the specific combinations of sphingoid bases and fatty acids that make up different ceramide and sphingomyelin species. researchgate.net

Different types of mass analyzers, such as ion traps, quadrupoles (Q), and time-of-flight (TOF) analyzers, are utilized in sphingolipid analysis. uliege.be Common tandem MS configurations include ESI-triple quadrupole MS, ESI-Q-TOF MS, and MALDI-TOF-TOF MS. uliege.be

For example, a targeted mass spectrometric analysis of the protozoan Giardia lamblia used a triple quadrupole mass spectrometer to identify and quantify various sphingolipids, including sphingomyelins, ceramides, and sphingoid bases. frontiersin.org This study revealed that the parasite acquires many of these lipids from its growth medium and remodels them. frontiersin.org Another application involves the quantification of sphingolipids in human synovial fluid, where ESI-MS/MS was used to measure sphingomyelin and ceramide species. plos.org

Chemical Synthesis of this compound Analogs and Probes

The chemical synthesis of this compound analogs and probes is crucial for developing tools to study sphingolipid metabolism and function. These synthetic molecules often incorporate fluorescent tags or "clickable" functional groups for visualization and biochemical analysis.

Fluorescently labeled analogs, such as NBD-C6-ceramide, have been instrumental in visualizing the intracellular trafficking and metabolism of ceramides. nih.govpnas.orgnih.gov The synthesis of these probes allows researchers to track the movement of sphingolipids between organelles, such as the Golgi apparatus and the plasma membrane. nih.gov Recently, a comprehensive HPLC-based method using NBD-C6-ceramide was developed to simultaneously measure the activities of key Golgi-resident enzymes involved in ceramide metabolism. nih.govnih.gov

"Click chemistry" has emerged as a powerful strategy for creating sphingolipid probes. biologists.com For instance, ω-azido-C6 ceramide is a "clickable" form of C6 ceramide that can be used to conjugate alkyne-functionalized fluorescent probes to membranes or liposomes. biologists.comcaymanchem.com This allows for the specific labeling and tracking of C6-ceramide in various experimental systems. A double-functionalized ceramide analog, α-NH2-ω-N3-C6-ceramide, has even been developed for use in expansion microscopy (ExM), containing both an azide (B81097) for click labeling and a primary amine for chemical fixation. biologists.com

Preparation of Fluorescently Labeled this compound Derivatives (e.g., C6-NBD-Ceramide)

To visualize and track this compound and its metabolites within cells, researchers synthesize fluorescently labeled derivatives. A widely used example is C6-NBD-ceramide, where a nitrobenzoxadiazole (NBD) fluorophore is attached to a six-carbon acyl chain of ceramide. nih.gov

The synthesis of such probes often involves several key steps:

Fluorophore Selection : The choice of fluorophore is critical and depends on the specific application. NBD is a common choice due to its environmental sensitivity; its fluorescence increases in nonpolar environments like cellular membranes. genecopoeia.com Other fluorophores, such as BODIPY, are also utilized for their distinct spectroscopic properties, including higher molar absorptivity and greater photostability compared to NBD. thermofisher.com

Chemical Synthesis : The fluorescent tag is chemically conjugated to the sphingolipid backbone. For instance, N-[7-(4-nitrobenzo-2-oxa-1,3-diazole)]-epsilon-aminocaproyl sphingosine (C6-NBD-ceramide) is a well-established fluorescent analog. nih.govpnas.org The synthesis can involve a combination of techniques like olefin cross-metathesis and click chemistry to assemble the final probe. acs.org

Purification and Characterization : After synthesis, the fluorescently labeled sphingolipid is purified, often using chromatographic techniques, to ensure high purity for biological experiments. smolecule.com

These fluorescent analogs, such as C6-NBD-ceramide, are readily taken up by cells and metabolized into other sphingolipids like C6-NBD-sphingomyelin and C6-NBD-glucosylceramide. nih.govfocusbiomolecules.com This metabolic conversion allows researchers to monitor not only the initial localization of the probe but also the subsequent trafficking of its metabolites. nih.gov

Development of Click Chemistry Compatible Sphingolipid Probes

Click chemistry has emerged as a powerful tool in sphingolipid research, offering a bioorthogonal method to label and visualize these lipids in their native environment. nih.govnih.gov This approach involves engineering sphingolipid analogs with small, inert chemical handles (like azides or alkynes) that can be specifically and efficiently reacted with a corresponding probe, often a fluorophore. nih.govbiologists.com

Key aspects of this methodology include:

Probe Design : Sphingolipid probes are functionalized with a "clickable" tag, such as an azide (N3) or an alkyne group. biologists.comuni-wuerzburg.de These modifications are designed to be minimally disruptive to the lipid's natural structure and function.

Bioorthogonal Reactions : The most common click reaction used is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). biologists.com For live-cell imaging, copper-free alternatives like strain-promoted azide-alkyne cycloaddition (SPAAC) are employed to avoid copper-induced cytotoxicity. biologists.com

Applications : Clickable sphingolipid probes are used to track metabolic pathways, visualize lipid localization via confocal or super-resolution microscopy, and identify protein-lipid interactions. nih.govbiologists.com For example, photoactivatable and clickable sphingosine (pacSph) contains both a diazirine ring for photocrosslinking to nearby proteins and a clickable alkyne group for attaching a reporter molecule. nih.govnsf.gov

This methodology allows for the visualization of sphingolipid metabolism and transport with high spatial and temporal resolution. nih.gov

Synthesis of Caged Sphingosine and Photoswitchable Analogs for Spatiotemporal Control

To achieve precise control over the activity of sphingosine and its derivatives, researchers have developed "caged" and photoswitchable analogs. These tools allow for the acute and localized release or activation of the lipid using light, providing unparalleled spatiotemporal resolution. nsf.govelifesciences.orgnih.govelifesciences.org

Caged Sphingolipids:

Mechanism : A photolabile "caging" group is chemically attached to the sphingolipid, rendering it inactive. elifesciences.orgresearchgate.net Upon exposure to a specific wavelength of light (often UV), the caging group is cleaved, releasing the active lipid. elifesciences.org